N-benzhydryl-1-(2,5-dimethylpyrazol-3-yl)ethanamine
Description
N-benzhydryl-1-(2,5-dimethylpyrazol-3-yl)ethanamine is an organic compound that features a benzhydryl group attached to an ethanamine backbone, which is further substituted with a 2,5-dimethylpyrazol group
Properties
IUPAC Name |
N-benzhydryl-1-(2,5-dimethylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-15-14-19(23(3)22-15)16(2)21-20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16,20-21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOQXJOPWOSSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(C)NC(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-1-(2,5-dimethylpyrazol-3-yl)ethanamine typically involves the following steps:
Formation of the benzhydryl intermediate: Benzhydrylamine is reacted with an appropriate halogenated ethanamine derivative under basic conditions to form the benzhydryl intermediate.
Introduction of the pyrazol group: The benzhydryl intermediate is then reacted with 2,5-dimethylpyrazole under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-1-(2,5-dimethylpyrazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N-benzhydryl-1-(2,5-dimethylpyrazol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-1-(2,5-dimethylpyrazol-3-yl)ethanamine involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to certain receptors or enzymes, while the pyrazol group can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: A benzhydryl compound with antihistamine properties.
Fexofenadine: Another benzhydryl compound used as an antihistamine.
Cyclizine: A benzhydryl compound used to treat nausea and vomiting.
Uniqueness
N-benzhydryl-1-(2,5-dimethylpyrazol-3-yl)ethanamine is unique due to the presence of the 2,5-dimethylpyrazol group, which imparts distinct chemical and biological properties compared to other benzhydryl compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
